molecular formula C15H13Br2NO B290887 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide

2,4-dibromo-N-(3,4-dimethylphenyl)benzamide

Cat. No. B290887
M. Wt: 383.08 g/mol
InChI Key: HIGMJEBCLOXQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the death of cancer cells and may also prevent the development of new tumors.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of tumor cells. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is its high yield in synthesis. This makes it a cost-effective reagent for use in organic synthesis and other laboratory experiments. However, the compound is also highly toxic and must be handled with care. Additionally, its potential applications in scientific research are still being explored, and more studies are needed to fully understand its mechanisms of action and potential limitations.

Future Directions

There are many potential future directions for research on 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide. One area of focus is the development of new pharmaceuticals based on the compound's anti-cancer properties. Additionally, further studies are needed to fully understand the compound's mechanisms of action and potential applications in other areas of scientific research. Finally, research on the compound's toxicity and safety profile is also important to ensure its safe use in laboratory experiments and potential future applications.

Synthesis Methods

The synthesis of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is typically achieved through the reaction of 3,4-dimethylphenylamine with 2,4-dibromobenzoyl chloride in the presence of a base such as pyridine. This reaction produces the desired compound in high yield.

Scientific Research Applications

2,4-dibromo-N-(3,4-dimethylphenyl)benzamide has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as well as in the development of new pharmaceuticals. The compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.

properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,4-dibromo-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19)

InChI Key

HIGMJEBCLOXQFX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

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